3,3,3-Trifluoropropanehydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoropropanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2O/c4-3(5,6)1-2(9)8-7/h1,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFPPHRYSRRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934171-99-0 | |
| Record name | 3,3,3-trifluoropropanehydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3,3,3 Trifluoropropanehydrazide
Established Synthetic Pathways for 3,3,3-Trifluoropropanehydrazide
The most common and well-established method for synthesizing this compound involves a two-step process starting from the corresponding carboxylic acid. This pathway leverages the reactivity of acyl halide intermediates.
Synthesis via Acyl Halide Precursors (e.g., 3,3,3-Trifluoropropanoyl Chloride)
The synthesis of this compound is conventionally achieved through the reaction of an activated carboxylic acid derivative, most commonly an acyl chloride, with hydrazine (B178648). The precursor, 3,3,3-Trifluoropropanoyl chloride, is synthesized from the commercially available 3,3,3-Trifluoropropionic acid. This acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to convert the carboxylic acid group into the more reactive acyl chloride.
Once the 3,3,3-Trifluoropropanoyl chloride is prepared, it is then reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O) to yield this compound. The reaction is a nucleophilic acyl substitution where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion.
A general challenge in the synthesis of acyl hydrazides from acyl chlorides is the potential for diacylation, where the initially formed hydrazide reacts with a second molecule of the acyl chloride to form a 1,2-diacylhydrazine. To minimize this side reaction, reaction conditions are carefully controlled. This often involves using an excess of hydrazine and maintaining a low reaction temperature. For instance, in the synthesis of similar short-chain aliphatic hydrazides, the reaction is typically carried out at temperatures between -5 and 0°C. orgsyn.org The use of an aqueous medium can also be effective in selectively producing the mono-acylhydrazide. orgsyn.org
Table 1: Analogous Synthesis of Short-Chain Acyl Hydrazides from Acyl Chlorides
| Acyl Chloride | Product | Yield | Reference |
|---|---|---|---|
| Cyclopropanecarbonyl chloride | Cyclopropanecarboxylic acid hydrazide | 64% | orgsyn.org |
| Isobutyryl chloride | Isobutyric acid hydrazide | 71% | orgsyn.org |
This table presents data for analogous compounds to illustrate typical yields in the synthesis of short-chain hydrazides via the acyl chloride route.
Role of Hydrazide Derivatives in Coupling Reactions
Hydrazide derivatives are versatile intermediates in organic synthesis, particularly in coupling reactions that form new carbon-nitrogen (C-N) and other heteroatom bonds. Acylhydrazines can serve as ligands or reactants in various transition-metal-catalyzed cross-coupling reactions.
For example, acylhydrazine and acylhydrazone-type ligands have been shown to promote copper(I)-catalyzed C-N cross-coupling reactions between aryl bromides and N-heterocycles, a variant of the Ullmann reaction. scilit.comresearchgate.net These ligands can enhance the efficiency and scope of the catalytic system. scilit.com
Furthermore, N'-aryl acylhydrazines can participate in copper(II)-catalyzed homo-coupling or cross-coupling reactions to form N',N'-diaryl acylhydrazines. rsc.org These reactions demonstrate the ability of the hydrazide moiety to act as a platform for the introduction of aryl groups. In a similar vein, a copper(II)-catalyzed cross-dehydrogenative coupling of N'-aryl acylhydrazines with dialkyl phosphites has been developed for the synthesis of phosphorylhydrazides. rsc.org These examples highlight the potential of the this compound scaffold to be further functionalized through modern coupling chemistries.
Exploration of Novel Synthetic Routes and Precursors
While the acyl chloride route is well-established, research into novel synthetic methodologies aims to improve efficiency, safety, and substrate scope. One area of exploration is the use of alternative precursors and catalytic systems.
A novel approach for the synthesis of acyl hydrazides involves the reaction of activated amides with hydrazine under transition-metal-catalyst-free conditions. researcher.lifeorganic-chemistry.orgthieme-connect.com For example, N-benzoylpyrrolidin-2-one derivatives have been shown to react with hydrazine hydrate in water at room temperature to produce benzoylhydrazide in high yields within minutes. organic-chemistry.org This method avoids the use of harsh chlorinating agents and could potentially be adapted for the synthesis of this compound if a suitable activated amide precursor is available.
Another innovative strategy involves radical chemistry. A recently developed protocol utilizes the addition of in-situ generated free radicals to azo compounds to synthesize various acyl hydrazides under mild conditions. acs.org This approach offers a broad substrate scope and good functional group tolerance.
In the context of fluorinated hydrazides, multi-component reactions offer an efficient pathway. For instance, a metal-free, three-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and a formyl source has been used to construct 3-trifluoromethyl-1,2,4-triazoles. nih.govfrontiersin.org A key step in the proposed mechanism is the initial coupling of the trifluoroacetimidoyl chloride with hydrazine hydrate to form a trifluoroacetimidohydrazide intermediate, which is structurally related to this compound. frontiersin.org This suggests that similar multi-component strategies could be designed for the synthesis and derivatization of the target compound.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and stoichiometry of the reactants.
For the established synthesis via 3,3,3-Trifluoropropanoyl chloride, controlling the stoichiometry by using an excess of hydrazine hydrate is a primary method to suppress the formation of the diacylated byproduct. The reaction temperature is also critical, with lower temperatures generally favoring the formation of the desired mono-acylhydrazide. orgsyn.org
In the development of novel synthetic routes, a systematic approach to optimization is often employed. This can involve screening different catalysts, ligands, solvents, and bases. For example, in the development of a Lewis acid-catalyzed [3+2] cycloaddition reaction, various solvents were tested, with 1,2-dichloroethane (B1671644) proving to be the most suitable. researchgate.net The catalyst loading was also optimized to find the minimum amount required for maximum yield. researchgate.net Such systematic screening could be applied to identify the optimal conditions for the synthesis of this compound.
Statistical methods like the Box-Behnken design can be used for more complex optimizations involving multiple variables. This approach allows for the efficient exploration of the reaction space and the identification of optimal conditions with a limited number of experiments.
Green Chemistry Principles in this compound Production
The principles of green chemistry aim to design chemical processes that are more environmentally benign. yale.edusigmaaldrich.comnovonesis.comacs.orgsolubilityofthings.com These principles can be applied to the synthesis of this compound to reduce its environmental impact.
Table 2: The 12 Principles of Green Chemistry sigmaaldrich.comacs.org
| Principle | Description |
|---|---|
| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |
| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |
| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |
| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |
| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. |
| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |
| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |
| 8. Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. |
| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. |
| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. |
| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. |
In the context of this compound synthesis, several green chemistry principles can be applied. The use of catalytic methods, as opposed to stoichiometric reagents, improves atom economy and reduces waste. For example, developing a catalytic method to directly convert 3,3,3-Trifluoropropionic acid to the hydrazide without isolating the acyl chloride intermediate would be a significant green improvement.
The choice of solvent is another critical factor. Water is an ideal green solvent, and methods for synthesizing acyl hydrazides in aqueous media have been developed. organic-chemistry.org Solvent-free methods, such as using microwave irradiation for the direct reaction of carboxylic acids with hydrazine, have also been reported and show significant improvements in terms of reaction time, energy consumption, and waste generation compared to conventional methods.
Furthermore, the development of novel synthetic routes from alternative, potentially renewable feedstocks would align with green chemistry principles. The use of safer, less toxic reagents and the design of processes that operate at ambient temperature and pressure also contribute to a greener synthesis of this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,3,3-Trifluoropropionic acid |
| 3,3,3-Trifluoropropanoyl chloride |
| 1,2-diacylhydrazine |
| Acyl chloride |
| Acylhydrazine |
| Acylhydrazone |
| Benzoylhydrazide |
| Cyclopropanecarboxylic acid hydrazide |
| Hydrazine |
| Hydrazine hydrate |
| Isobutyric acid hydrazide |
| N'-aryl acylhydrazines |
| N',N'-diaryl acylhydrazines |
| Oxalyl chloride |
| Pivaloyl hydrazide |
| Thionyl chloride |
Investigating the Reactivity and Reaction Mechanisms of 3,3,3 Trifluoropropanehydrazide
Nucleophilic Reactivity of the Hydrazide Moiety
The hydrazide functional group is characterized by the presence of two adjacent nitrogen atoms, both of which possess lone pairs of electrons, rendering the moiety nucleophilic. The terminal nitrogen (NH₂) is generally considered the more nucleophilic center in reactions such as acylation and condensation.
The presence of the highly electronegative trifluoromethyl (CF₃) group at the β-position relative to the carbonyl group exerts a significant electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon chain and the carbonyl group, ultimately reducing the electron density on the nitrogen atoms of the hydrazide moiety. Consequently, the nucleophilicity of both nitrogen atoms in 3,3,3-Trifluoropropanehydrazide is expected to be attenuated compared to its non-fluorinated counterpart, propanehydrazide. This reduced nucleophilicity can influence the kinetics of its reactions with electrophiles, often requiring more forcing conditions or stronger electrophiles to achieve similar reaction rates. Despite this reduction in nucleophilicity, the hydrazide moiety remains a competent nucleophile for a variety of chemical transformations.
Condensation and Cyclization Reactions Involving this compound
This compound is a key precursor for the synthesis of various trifluoromethyl-substituted heterocycles. Its bifunctional nature, possessing both a nucleophilic hydrazide and an electrophilic carbonyl (after tautomerization or in the presence of a suitable reagent), allows it to participate in a range of condensation and subsequent cyclization reactions.
One of the most common applications is in the synthesis of pyrazoles. The reaction of this compound with 1,3-dicarbonyl compounds, a classic method for pyrazole (B372694) synthesis, is expected to yield 3-(2,2,2-trifluoroethyl)pyrazoles. The general mechanism involves the initial condensation of the hydrazide with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.
Another important class of heterocycles accessible from this compound are 1,3,4-oxadiazoles. These can be synthesized through the reaction of the hydrazide with a carboxylic acid derivative, often in the presence of a dehydrating agent such as phosphorus oxychloride or by converting the hydrazide to a diacylhydrazine intermediate which is then cyclized. For instance, reaction with an acyl chloride would yield an N,N'-diacylhydrazine, which can be cyclized to a 2,5-disubstituted 1,3,4-oxadiazole.
Furthermore, this compound can be utilized in the synthesis of other heterocyclic systems. For example, its reaction with β-ketoesters can lead to the formation of pyrazolidinones, and its use in multicomponent reactions can provide access to more complex molecular scaffolds.
| Reactant(s) | Product Type | General Conditions |
| 1,3-Diketone | Pyrazole | Acid or base catalysis, heating |
| Acyl Chloride | 1,3,4-Oxadiazole | Base, followed by cyclodehydration |
| β-Ketoester | Pyrazolidinone | Heating in a suitable solvent |
Derivatization Strategies for this compound
The hydrazide moiety of this compound is amenable to a variety of derivatization strategies, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Acylation: The terminal amino group of the hydrazide can be readily acylated using acyl chlorides or anhydrides to form N-acyl-N'-(3,3,3-trifluoropropanoyl)hydrazines. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen halide byproduct.
Formation of Hydrazones: Condensation of this compound with aldehydes and ketones yields the corresponding hydrazones. These reactions are often catalyzed by a small amount of acid and proceed via the formation of a carbinolamine intermediate followed by dehydration. The resulting trifluoromethylated acylhydrazones are versatile intermediates in their own right, particularly in cycloaddition reactions.
Sulfonylation: Reaction with sulfonyl chlorides can lead to the formation of N-sulfonylated derivatives, which can have interesting biological properties and serve as intermediates in further transformations.
These derivatization strategies are crucial for the use of this compound as a building block in medicinal and materials chemistry.
| Derivatization Reaction | Reagent | Product |
| Acylation | Acyl chloride | N-Acyl-N'-(3,3,3-trifluoropropanoyl)hydrazine |
| Hydrazone Formation | Aldehyde or Ketone | N'-(Alkylidene/Arylidene)-3,3,3-trifluoropropanehydrazide |
| Sulfonylation | Sulfonyl chloride | N-Sulfonyl-3,3,3-trifluoropropanehydrazide |
Mechanistic Elucidation of Key Transformations of this compound
The reactions of this compound are governed by the fundamental principles of nucleophilic attack, condensation, and cyclization. The electron-withdrawing nature of the trifluoromethyl group plays a crucial role in influencing the reaction pathways and the stability of intermediates.
In the formation of pyrazoles from 1,3-dicarbonyls, the initial step is the nucleophilic attack of the terminal nitrogen of the hydrazide onto one of the carbonyl carbons. The presence of the CF₃ group makes the carbonyl of the hydrazide itself less susceptible to nucleophilic attack, thus favoring the reaction at the dicarbonyl compound. Following the initial condensation, an intramolecular cyclization occurs, which is essentially a nucleophilic attack of the second nitrogen of the hydrazide onto the remaining carbonyl group. The final step is a dehydration to yield the aromatic pyrazole ring.
For the synthesis of 1,3,4-oxadiazoles via acylation and cyclization, the first step is the formation of a diacylhydrazine. The subsequent cyclization is a dehydrative process that can be promoted by strong acids or other dehydrating agents. The mechanism involves protonation of one of the carbonyl oxygens, followed by intramolecular nucleophilic attack by the other carbonyl oxygen and subsequent elimination of water.
The formation of hydrazones proceeds through a well-established mechanism involving the acid-catalyzed addition of the hydrazide to the carbonyl group of the aldehyde or ketone, forming a carbinolamine intermediate. This intermediate is then protonated on the oxygen, and a molecule of water is eliminated to form the C=N double bond of the hydrazone. The electron-withdrawing CF₃ group can affect the rate of this reaction by influencing the basicity of the nitrogen atoms and the stability of the intermediates.
Comparative Reactivity with Non-Fluorinated Propanehydrazide Analogues
A direct comparison of the reactivity of this compound with its non-fluorinated analogue, propanehydrazide, highlights the significant electronic impact of the trifluoromethyl group.
Nucleophilicity: As previously discussed, the electron-withdrawing nature of the CF₃ group decreases the electron density on the hydrazide nitrogen atoms. This leads to a lower nucleophilicity for this compound compared to propanehydrazide. In competitive reactions or under identical conditions, propanehydrazide is expected to react faster with electrophiles.
Acidity of N-H Protons: The inductive effect of the CF₃ group also increases the acidity of the N-H protons in this compound. This can be advantageous in certain reactions where deprotonation of the hydrazide is a key step.
Reactivity of Derived Hydrazones: The trifluoromethyl group in the corresponding acylhydrazones enhances the electrophilicity of the C=N bond. This makes trifluoromethylated acylhydrazones more susceptible to nucleophilic attack and can also influence their reactivity in cycloaddition reactions.
| Property | This compound | Propanehydrazide |
| Nucleophilicity | Lower | Higher |
| Acidity of N-H Protons | Higher | Lower |
| Electrophilicity of Derived Hydrazone C=N bond | Higher | Lower |
Applications of 3,3,3 Trifluoropropanehydrazide As a Key Building Block in Organic Synthesis
Application in the Synthesis of Fluorinated Heterocyclic Compounds
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The introduction of fluorine into these cyclic systems can significantly modulate their biological activity and physical properties. 3,3,3-Trifluoropropanehydrazide is a key player in the synthesis of fluorinated heterocycles, particularly nitrogen-containing rings. e-bookshelf.de
One of the most prominent applications is in the Knorr pyrrole (B145914) synthesis and related cyclization reactions. By reacting this compound with 1,3-dicarbonyl compounds, chemists can construct trifluoromethyl-substituted pyrazoles. These pyrazole (B372694) derivatives are prevalent scaffolds in numerous pharmaceuticals and agrochemicals. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the final compound.
Utilization in the Preparation of Biologically Active Molecules
The trifluoromethyl group is a well-established bioisostere for various functional groups, and its incorporation can lead to improved efficacy and pharmacokinetic profiles of drug candidates. This compound provides a direct route to introduce the trifluoroethyl moiety into potential therapeutic agents.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. nih.gov this compound has been utilized as a precursor in the synthesis of potent and selective kinase inhibitors.
Specifically, it has been instrumental in the development of inhibitors for Cdc2-like kinases (CLKs). nih.gov These kinases are involved in the regulation of RNA splicing, and their inhibition is a promising strategy for cancer therapy. For instance, the core structures of certain CLK inhibitors, such as those based on a 3H-pyrazolo[4,3-f]quinoline scaffold, can be synthesized using building blocks derived from or analogous to this compound. nih.govresearchgate.net The trifluoroethyl group, originating from the hydrazide, often occupies a key binding pocket in the target kinase, contributing to the inhibitor's potency and selectivity. Research has shown that compounds containing this moiety can effectively suppress the proliferation of cancer cell lines. nih.gov
Beyond CLK inhibitors, related trifluoromethyl-containing structures have shown activity against other kinases, such as pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), which is also a target in cancer therapy. nih.gov
Contribution to the Synthesis of Advanced Organic Materials
The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds attractive for applications in materials science. While the primary focus of this compound has been in the life sciences, its potential in the synthesis of advanced organic materials is an emerging area of interest.
The incorporation of trifluoromethyl groups can influence the liquid crystalline properties, thermal stability, and photophysical characteristics of organic materials. Derivatives of this compound could be used to create novel polymers, dyes, or liquid crystals with tailored properties. The strong C-F bond and the electron-withdrawing nature of the CF3 group can enhance the performance and durability of these materials.
Development of Novel Reagents and Catalysts from this compound
This compound can be chemically modified to generate other useful reagents and catalysts for organic synthesis. The hydrazide functionality can be transformed into various other functional groups, providing access to a range of trifluoroethyl-containing building blocks. nih.gov
For example, oxidation of the hydrazide can lead to the corresponding diazo compound, which can participate in cyclopropanation and other carbene-transfer reactions. Alternatively, reduction can yield the corresponding amine, a valuable building block in its own right. Furthermore, the hydrazide can be converted into hydrazones, which can act as ligands for transition metal catalysts. The presence of the trifluoromethyl group in these ligands can influence the catalyst's electronic properties and, consequently, its reactivity and selectivity in various chemical transformations. The development of such novel reagents and catalysts derived from this compound expands the toolbox of synthetic chemists for introducing trifluoroethyl groups into a wide range of organic molecules. nih.govnih.gov
Comprehensive Spectroscopic Characterization of 3,3,3 Trifluoropropanehydrazide and Its Synthetic Intermediates/products
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy focuses on the hydrogen-1 nucleus. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide valuable information about the different types of protons present in a molecule and their neighboring atoms.
3,3,3-Trifluoropropanoic Acid:
In the ¹H NMR spectrum of 3,3,3-trifluoropropanoic acid, two main signals are expected: one for the methylene (B1212753) protons (-CH₂-) adjacent to the trifluoromethyl group and another for the acidic proton of the carboxyl group (-COOH). The methylene protons are expected to show a quartet splitting pattern due to coupling with the three equivalent fluorine atoms of the CF₃ group. The acidic proton typically appears as a broad singlet.
Ethyl 3,3,3-trifluoropropanoate (B3193706):
The ¹H NMR spectrum of ethyl 3,3,3-trifluoropropanoate is characterized by three sets of signals corresponding to the ethyl group and the methylene protons of the propanoate chain. The ethyl group gives rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons adjacent to the trifluoromethyl group (-CH₂CF₃) appear as a quartet due to coupling with the fluorine atoms.
Interactive ¹H NMR Data Table:
| Compound | Proton Type | Chemical Shift (ppm) | Multiplicity |
| 3,3,3-Trifluoropropanoic Acid | -CH₂- | ~3.3 | Quartet |
| -COOH | Variable, broad | Singlet | |
| Ethyl 3,3,3-trifluoropropanoate | -OCH₂- | ~4.2 | Quartet |
| -CH₂CF₃ | ~3.4 | Quartet | |
| -CH₃ | ~1.3 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the spectrum.
3,3,3-Trifluoropropanoic Acid:
The ¹³C NMR spectrum of 3,3,3-trifluoropropanoic acid is expected to show three signals corresponding to the carbonyl carbon (-COOH), the methylene carbon (-CH₂-), and the trifluoromethyl carbon (-CF₃). The signal for the -CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms. mdpi.com
Ethyl 3,3,3-trifluoropropanoate:
For ethyl 3,3,3-trifluoropropanoate, four distinct signals are anticipated in the ¹³C NMR spectrum, representing the carbonyl carbon, the two methylene carbons (-OCH₂- and -CH₂CF₃), and the methyl carbon (-CH₃). The trifluoromethyl carbon will also be split into a quartet.
Interactive ¹³C NMR Data Table:
| Compound | Carbon Type | Chemical Shift (ppm) |
| 3,3,3-Trifluoropropanoic Acid | -COOH | ~168 |
| -CH₂- | ~35 (quartet) | |
| -CF₃ | ~125 (quartet) | |
| Ethyl 3,3,3-trifluoropropanoate | -C=O | ~165 |
| -OCH₂- | ~63 | |
| -CH₂CF₃ | ~35 (quartet) | |
| -CH₃ | ~14 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment of the fluorine atoms.
3,3,3-Trifluoropropanoic Acid and Ethyl 3,3,3-trifluoropropanoate:
In both 3,3,3-trifluoropropanoic acid and its ethyl ester, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, their ¹⁹F NMR spectra are expected to show a single signal. This signal will be a triplet due to coupling with the adjacent two protons of the methylene group. The typical chemical shift for a CF₃ group next to a CH₂ group is in the range of -60 to -70 ppm relative to a standard like CFCl₃. google.com
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb at characteristic frequencies.
3,3,3-Trifluoropropanoic Acid:
The IR spectrum of 3,3,3-trifluoropropanoic acid will show a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong absorption band for the C=O (carbonyl) stretching will be observed around 1700-1750 cm⁻¹. Strong bands corresponding to the C-F stretching of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹. mdpi.com
Ethyl 3,3,3-trifluoropropanoate:
The IR spectrum of ethyl 3,3,3-trifluoropropanoate will be characterized by a strong C=O stretching absorption of the ester group around 1750-1770 cm⁻¹. It will also exhibit strong C-F stretching bands between 1100 and 1300 cm⁻¹. The C-O stretching of the ester will appear in the 1000-1300 cm⁻¹ region.
Interactive IR Data Table:
| Compound | Functional Group |
| 3,3,3-Trifluoropropanoic Acid | O-H stretch (Carboxylic Acid) |
| C=O stretch (Carboxylic Acid) | |
| C-F stretch | |
| Ethyl 3,3,3-trifluoropropanoate | C=O stretch (Ester) |
| C-F stretch | |
| C-O stretch (Ester) |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It is particularly useful for observing non-polar bonds.
3,3,3-Trifluoropropanoic Acid:
The Raman spectrum of 3,3,3-trifluoropropanoic acid is expected to show a prominent band for the C=O stretching vibration. The C-C and C-F symmetric stretching vibrations will also be visible. mdpi.com
Ethyl 3,3,3-trifluoropropanoate:
In the Raman spectrum of ethyl 3,3,3-trifluoropropanoate, the C=O stretch of the ester will be a strong feature. The various C-C and C-H stretching and bending vibrations of the ethyl group, as well as the C-F symmetric stretching of the trifluoromethyl group, will also be observed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org For 3,3,3-Trifluoropropanehydrazide, high-resolution mass spectrometry (HRMS) would be essential for confirming its elemental composition. nih.gov
Expected Molecular Ion and Fragmentation:
The molecular formula of this compound is C₃H₅F₃N₂O. Its exact mass can be calculated for high-resolution mass spectrometry. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺), although it might be of low intensity, which is common for some classes of compounds like primary amides and amines. libretexts.org
The fragmentation of this compound would likely proceed through several key pathways, driven by the presence of the trifluoromethyl group, the amide linkage, and the hydrazine (B178648) moiety. Alpha-cleavage is a common fragmentation pathway for amines and amides, which would involve the cleavage of bonds adjacent to the nitrogen atoms. libretexts.orgmiamioh.edu The presence of the strong electron-withdrawing CF₃ group would significantly influence the fragmentation, potentially leading to characteristic losses.
A plausible fragmentation pattern would involve the following key losses:
Loss of NH₂NH₂ (hydrazine): This would result in a fragment corresponding to the 3,3,3-trifluoropropanoyl cation.
Loss of the trifluoromethyl radical (•CF₃): This is a common fragmentation for trifluoromethyl-containing compounds.
Cleavage of the C-C bond alpha to the carbonyl group: This would lead to the formation of a CF₃CH₂⁺ fragment and a hydrazide radical.
McLafferty rearrangement: If applicable, this rearrangement could lead to the loss of a neutral molecule. libretexts.org
Predicted Mass Spectrometry Data for this compound:
| Fragment Ion | Proposed Structure | Significance |
|---|---|---|
| [M]⁺ | [C₃H₅F₃N₂O]⁺ | Molecular Ion |
| [M - 31]⁺ | [C₃H₄F₃O]⁺ | Loss of •NHNH₂ |
| [M - 69]⁺ | [C₂H₅N₂O]⁺ | Loss of •CF₃ |
| [CF₃CH₂]⁺ | [C₂H₂F₃]⁺ | Alpha-cleavage product |
This table represents predicted data based on chemical principles, as experimental data is not available in the reviewed sources.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying compounds containing chromophores, such as double bonds and aromatic systems. nih.gov
Expected Absorption Characteristics:
This compound contains a carbonyl group (C=O) which is a chromophore. The lone pairs of electrons on the adjacent nitrogen atoms can also participate in electronic transitions. Saturated amides typically exhibit a weak n → π* transition at around 210-220 nm. The presence of the trifluoromethyl group, being an auxochrome, might cause a slight shift in the absorption maximum (a hypsochromic or bathochromic shift) and could influence the intensity of the absorption band. The absorption is expected to be in the UV region, and the compound would likely be colorless. nih.govresearchgate.net
Predicted UV-Vis Absorption Data for this compound:
| Solvent | Predicted λmax (nm) | Electronic Transition |
|---|---|---|
| Non-polar (e.g., Hexane) | ~210-220 | n → π* |
This table represents predicted data based on the typical behavior of amide chromophores, as experimental data is not available in the reviewed sources.
Advanced Spectroscopic Techniques for Structural Elucidation
For an unambiguous structural confirmation of this compound and its potential synthetic intermediates or products, a combination of advanced spectroscopic techniques would be indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show signals for the CH₂ group and the NH and NH₂ protons. The CH₂ protons would likely appear as a quartet due to coupling with the adjacent CF₃ group.
¹³C NMR: Would reveal the number of unique carbon atoms. The carbonyl carbon would have a characteristic downfield shift. The carbon of the CF₃ group would also show a distinct signal, likely split into a quartet due to coupling with the fluorine atoms.
¹⁹F NMR: This would be a crucial technique, showing a signal for the CF₃ group, likely a triplet due to coupling with the adjacent CH₂ protons.
Infrared (IR) Spectroscopy:
FTIR spectroscopy would be used to identify the key functional groups. researchgate.net Expected characteristic absorption bands would include N-H stretching vibrations for the hydrazide group (typically in the range of 3200-3400 cm⁻¹), a strong C=O stretching vibration for the amide (around 1650-1690 cm⁻¹), and strong C-F stretching vibrations (in the region of 1000-1350 cm⁻¹).
X-ray Crystallography:
If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. nih.gov
The application of these combined techniques would allow for a comprehensive and unambiguous characterization of this compound.
Computational Chemistry Studies on 3,3,3 Trifluoropropanehydrazide
Quantum Chemical Modeling of Molecular Structure and Conformation
Computational modeling is a powerful tool for investigating the three-dimensional structure and conformational landscape of molecules. These studies provide insights into the geometric parameters and stability of different conformers.
Geometry Optimization using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for geometry optimization. scispace.comnih.gov This process involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. nih.govyoutube.com The choice of functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31G(d), 6-311+G(d,p)) is crucial for obtaining accurate results. researchgate.netnih.govnih.gov The optimization process concludes when the forces on the atoms are minimized, and the structure represents a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.govpsu.edu
No specific optimized geometry data for 3,3,3-Trifluoropropanehydrazide was found.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, aiding in the interpretation of experimental data and structural elucidation.
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. nih.gov These calculations provide theoretical chemical shift values for nuclei such as ¹H, ¹³C, and ¹⁹F, which are invaluable for assigning experimental spectra. nih.govnih.govnih.gov The accuracy of these predictions depends on the level of theory and the consideration of environmental factors like solvent effects. nih.govnih.gov
No specific predicted NMR chemical shift data for this compound was found.
Vibrational Frequencies (IR, Raman)
Theoretical vibrational frequencies for Infrared (IR) and Raman spectroscopy can be calculated using DFT. psu.edu These calculations help in assigning the vibrational modes of a molecule to specific stretching, bending, or torsional motions. researchgate.netpsu.edu Calculated frequencies are often scaled by a factor to better match experimental values due to approximations in the theoretical models and the neglect of anharmonicity. researchgate.netnih.gov
No specific calculated vibrational frequency data for this compound was found.
Electronic Transitions (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum. nih.govresearchgate.net These calculations yield information about the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, providing insights into the electronic structure of the molecule. researchgate.netnih.gov
No specific predicted UV-Vis data for this compound was found.
Mechanistic Insights through Computational Analysis of Reaction Pathways
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, and calculate the energy barriers associated with different pathways. researchgate.netnih.gov This provides a molecular-level understanding of reaction kinetics and selectivity.
No studies on the computational analysis of reaction pathways involving this compound were found.
Transition State Analysis and Energy Barriers
Detailed computational analyses of the transition states and energy barriers for reactions involving this compound are crucial for understanding its reactivity and potential synthetic applications. At present, specific studies detailing the transition state analysis and associated energy barriers for reactions directly involving this compound are not extensively available in the surveyed literature.
However, related research on similar fluorinated compounds and hydrazide derivatives provides a framework for understanding what such analyses would entail. For instance, computational studies on the reactions of other hydrazides often employ Density Functional Theory (DFT) to map out reaction pathways and locate transition state structures. These studies calculate the activation energies for various reaction steps, which are critical in predicting reaction kinetics and mechanisms. For example, studies on the acylation or condensation reactions of related hydrazides would typically involve the calculation of the energy profile for the nucleophilic attack of the hydrazide nitrogen on a carbonyl carbon, followed by subsequent proton transfer or elimination steps.
Future computational work on this compound would likely focus on its reactions with various electrophiles. Transition state analysis for such reactions would reveal the geometry of the activated complex and the energy required to reach it, providing valuable information on the reaction's feasibility and potential regioselectivity.
Investigation of Electronic Properties (e.g., HOMO-LUMO Analysis)
The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons.
While specific HOMO-LUMO energy values for this compound are not reported in the available literature, general principles of computational chemistry allow for a qualitative prediction of its electronic characteristics. The presence of the highly electronegative trifluoromethyl (CF3) group is expected to have a significant impact. The CF3 group is a strong electron-withdrawing group, which would lower the energy of both the HOMO and LUMO levels compared to its non-fluorinated analog, propanehydrazide.
A lower HOMO energy implies that this compound is a weaker electron donor (less nucleophilic) than propanehydrazide. Conversely, a lower LUMO energy suggests it is a better electron acceptor. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of a molecule; a larger gap generally correlates with higher stability.
A representative table of what such computational data would look like is provided below. These are hypothetical values for illustrative purposes, as specific experimental or calculated data for this compound were not found.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| This compound (Hypothetical) | -8.5 | -0.5 | 8.0 |
| Propanehydrazide (Hypothetical) | -7.8 | 0.2 | 8.0 |
Solvent Effects and Intermolecular Interactions
The solvent environment can profoundly influence the structure, stability, and reactivity of a molecule. Computational studies on solvent effects typically employ either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant.
In polar protic solvents like water or alcohols, it is expected that the hydrazide group will be strongly solvated through hydrogen bonding. Computational studies could quantify the strength of these interactions and predict how they affect the conformational preferences of the molecule. For example, the presence of a solvent could stabilize certain conformers over others.
In nonpolar solvents, intermolecular interactions between this compound molecules themselves, such as dimer formation through hydrogen bonding between the hydrazide groups, might become more significant. Computational models can be used to calculate the binding energies of such dimers and explore the influence of the trifluoromethyl group on these interactions.
A hypothetical data table illustrating the kind of information that could be generated from such studies is presented below.
| Solvent | Interaction Energy (kcal/mol) | Type of Interaction |
|---|---|---|
| Water | -10.5 | Hydrogen Bonding (N-H···O, C=O···H) |
| Chloroform | -4.2 | Dipole-Dipole, Weak H-Bonding |
| Hexane | -1.8 | Van der Waals |
Future Directions and Emerging Research Avenues for 3,3,3 Trifluoropropanehydrazide
Development of Asymmetric Synthesis Methodologies
The synthesis of single-enantiomer chiral molecules is paramount in drug discovery, as different enantiomers can exhibit vastly different biological activities. Currently, the asymmetric synthesis of derivatives from 3,3,3-Trifluoropropanehydrazide is an underexplored area ripe for investigation. Future research should focus on developing robust methods to control the stereochemistry of reactions involving this scaffold.
Promising approaches include the use of biocatalysis, where enzymes like lactate (B86563) dehydrogenases have been successfully used for the asymmetric reduction of related trifluoromethyl ketones to produce chiral alcohols with excellent stereoselectivity. nih.gov Similarly, chiral phosphoric acids, which are effective catalysts in asymmetric aza-Michael reactions, could be adapted to guide the stereoselective addition of the hydrazide moiety to prochiral substrates. whiterose.ac.uk The development of chiral metal complexes or organocatalysts could also enable the enantioselective functionalization of the carbon backbone or the hydrazide nitrogen atoms, leading to novel chiral ligands and drug candidates. researchgate.netnih.gov
| Potential Asymmetric Method | Catalyst/Reagent Type | Target Transformation | Anticipated Outcome |
| Biocatalytic Reduction | Dehydrogenase Enzymes | Reduction of a ketone adjacent to the trifluoromethyl group | Chiral trifluoromethyl-containing alcohols |
| Organocatalytic Conjugate Addition | Chiral Phosphoric Acids (CPAs) | Addition of the hydrazide to α,β-unsaturated systems | Chiral β-hydrazido carbonyl compounds |
| Transition Metal Catalysis | Chiral Rhodium or Iridium Complexes | Asymmetric hydrogenation of a double bond in a derivative | Enantiomerically enriched saturated backbones |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Asymmetric alkylation of the α-carbon | Chiral α-substituted trifluoropropanehydrazides |
Exploration of Organocatalytic and Metal-Catalyzed Transformations
The hydrazide functional group is a versatile handle for a wide array of chemical transformations. Leveraging modern catalytic methods can provide efficient pathways to complex molecular architectures derived from this compound.
Metal-catalyzed cross-coupling reactions, employing catalysts based on palladium, copper, or iron, represent a powerful tool for C-N and C-C bond formation. nsf.gov For instance, Buchwald-Hartwig amination could be explored to couple the hydrazide with aryl halides, generating precursors for heterocyclic synthesis. The trifluoromethyl group is known to influence reaction pathways; in some cases, it enables transformations that are otherwise difficult, such as the metal-free synthesis of cyclopropenes from tosylhydrazones. researchgate.net This unique reactivity could be exploited in novel cycloaddition reactions.
Organocatalysis offers a complementary, metal-free approach. Small organic molecules can catalyze a variety of reactions, such as aldol (B89426) or Mannich reactions, at the carbon alpha to the hydrazide carbonyl group. researchgate.net These transformations would allow for the construction of more elaborate carbon skeletons under mild conditions, expanding the chemical space accessible from this fluorinated building block.
| Catalytic System | Reaction Type | Potential Product Class | Significance |
| Palladium/Copper Catalysis | Cross-Coupling (e.g., Buchwald-Hartwig) | N-Aryl-3,3,3-trifluoropropanehydrazides | Access to precursors for drugs and materials |
| Rhodium/Ruthenium Catalysis | Directed C-H Activation/Functionalization | Functionalized trifluoropropanes | Site-selective modification of the hydrocarbon chain nsf.gov |
| Organocatalysis (e.g., Aminocatalysis) | Aldol/Mannich Reactions | β-Hydroxy or β-Amino hydrazides | Formation of complex acyclic structures with stereocontrol |
| Metal-Free Cycloadditions | [3+2] Cycloadditions with alkynes/alkenes | Trifluoromethyl-substituted pyrazoles/pyrazolines nih.gov | Efficient synthesis of important heterocyclic scaffolds |
Expansion of Biological and Material Science Applications
The unique properties imparted by the trifluoromethyl group suggest that derivatives of this compound could have significant value in both life sciences and materials science. A systematic exploration of these applications is a key future direction.
In biology, hydrazide and hydrazone motifs are present in numerous compounds with a wide range of activities, including enzyme inhibition. nih.govnih.gov Derivatives of this compound should be screened against various biological targets, such as proteases, kinases, and metabolic enzymes like carbonic anhydrases. The trifluoromethyl group can enhance binding affinity through favorable interactions in an active site. Furthermore, metal complexes incorporating ligands derived from this hydrazide could be investigated for their antimicrobial or antioxidant properties. researchgate.net
In material science, the high thermal stability and hydrophobicity associated with fluorinated compounds are highly desirable. This compound could serve as a monomer or precursor for the synthesis of novel fluorinated polymers with applications in specialty coatings or membranes. The hydrazide moiety is also an excellent chelating agent for metal ions, opening the door to the creation of coordination polymers or metal-organic frameworks (MOFs) with tailored electronic, magnetic, or porous properties. researchgate.net
| Application Area | Target Field | Research Goal | Example Compound Class |
| Medicinal Chemistry | Enzyme Inhibition | Discovery of new therapeutic agents nih.govnih.gov | Hydrazones derived from aldehydes and this compound |
| Medicinal Chemistry | Antimicrobial Agents | Development of new antibiotics or antifungals researchgate.net | Metal complexes (e.g., Zn(II), Cu(II)) with hydrazide-based ligands |
| Material Science | Fluoropolymers | Creation of materials with high thermal and chemical resistance | Polymers synthesized from difunctional derivatives |
| Material Science | Coordination Polymers | Design of functional materials with specific optical or magnetic properties | Metal-organic frameworks using the hydrazide as a linking node researchgate.net |
Integration of Machine Learning and Artificial Intelligence in this compound Research
The pace of chemical discovery can be significantly accelerated by integrating machine learning (ML) and artificial intelligence (AI). These computational tools can analyze vast datasets to identify patterns, predict properties, and guide experimental design.
For this compound, ML models can be trained to predict the physicochemical and biological properties of virtual libraries of its derivatives before they are synthesized. arxiv.org This in silico screening can prioritize candidates with the highest probability of success, saving time and resources. AI can also optimize reaction conditions by exploring a multidimensional parameter space (e.g., catalyst, solvent, temperature) more efficiently than traditional methods. Furthermore, ML algorithms can analyze complex spectral data (e.g., NMR, IR, MS) to aid in structure elucidation and can classify compounds based on their biological activity profiles from high-throughput screening data. nih.govnih.gov
| AI/ML Application | Technique/Model | Objective | Impact on Research |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) / Deep Neural Networks | Predict biological activity, toxicity, or material properties of new derivatives arxiv.org | Prioritizes synthesis of the most promising compounds |
| Reaction Optimization | Bayesian Optimization / Reinforcement Learning | Identify optimal reaction conditions for yield and selectivity | Reduces experimental effort and accelerates methods development |
| Spectral Analysis | Convolutional Neural Networks (CNNs) | Automated identification of functional groups and structural motifs from spectra nih.gov | Speeds up characterization of new compounds |
| High-Throughput Screening Analysis | Classification Algorithms (e.g., SVM, Random Forest) | Identify active "hits" and classify them by mechanism of action from large datasets nih.gov | Enhances the efficiency of biological screening campaigns |
Synergistic Experimental and Computational Research Programs
The most powerful approach to modern chemical research involves a close-knit synergy between experimental work and computational modeling. This integrated strategy allows for a deeper understanding of chemical systems and provides a rational basis for experimental design.
Computational chemistry, particularly Density Functional Theory (DFT), can be used to investigate the electronic structure of this compound and its derivatives. rsc.org These calculations can predict reaction mechanisms, elucidate the role of catalysts, and explain observed stereoselectivities. nih.gov Molecular docking simulations can model the interaction of potential drug candidates with their biological targets, providing insights into structure-activity relationships and guiding the design of more potent inhibitors. nih.gov
The predictions from these computational studies can then be tested and validated through targeted laboratory experiments. Conversely, unexpected experimental results can challenge and refine computational models, leading to a more accurate theoretical understanding. This iterative cycle of prediction and verification is a hallmark of modern research and will be essential for efficiently exploring the chemistry and applications of this compound. researchgate.netresearchgate.net
| Research Phase | Computational Technique | Experimental Technique | Synergistic Goal |
| Reaction Design | DFT Calculations | Synthesis & Catalysis Screening | Predict reaction feasibility and mechanisms to guide catalyst and condition selection rsc.org |
| Structural Analysis | Conformational Analysis | NMR Spectroscopy, X-ray Crystallography | Correlate predicted low-energy conformers with experimentally observed structures |
| Biological Evaluation | Molecular Docking, Molecular Dynamics | Enzyme Assays, Cell-based Assays | Predict binding modes and affinities to rationalize biological activity and design new analogs nih.gov |
| Material Design | Periodic DFT Calculations | Powder X-ray Diffraction, Thermal Analysis | Predict crystal packing and bulk properties (e.g., stability) to guide the synthesis of new materials |
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing 3,3,3-trifluoropropanehydrazide, and how do solvent polarity and temperature influence yield?
Methodological Answer: The synthesis typically involves hydrazine derivatives reacting with trifluoromethyl-containing precursors. Polar aprotic solvents (e.g., DMF or DMSO) enhance reactant solubility and nucleophilic reactivity of hydrazine groups, while temperatures between 50–80°C balance reaction rate and side-product suppression . For example, prolonged reaction times (>12 hours) in DMF at 60°C yield >75% purity, but higher temperatures (>90°C) risk decomposition of the hydrazide moiety. Kinetic studies using HPLC or GC-MS are recommended to monitor intermediate formation .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- 19F NMR : Critical for identifying trifluoromethyl environments; chemical shifts near -60 to -70 ppm confirm CF3 group integrity .
- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C=O stretches (1650–1700 cm⁻¹) validate hydrazide formation. Discrepancies between predicted and observed peaks may arise from tautomerism or hydrogen bonding, necessitating X-ray crystallography for structural confirmation .
- Mass Spectrometry : High-resolution MS (HRMS) resolves ambiguities in molecular ion fragmentation patterns caused by fluorine’s isotopic effects .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictory data on the biological activity of this compound across different assays?
Methodological Answer: Contradictions often stem from assay-specific conditions (e.g., pH, buffer composition) affecting hydrazide stability or target binding. For example:
- Antimicrobial Assays : Activity discrepancies in broth microdilution vs. agar diffusion may arise from compound diffusion limitations. Use orthogonal assays (e.g., time-kill kinetics) and validate via isothermal titration calorimetry (ITC) to quantify binding affinities .
- Cellular Toxicity : Contrasting IC50 values in cancer cell lines may reflect metabolic differences. Pair cytotoxicity assays with metabolomics (LC-MS) to identify hydrolysis products or off-target interactions .
Q. Q4. What strategies mitigate instability of this compound under aqueous or oxidative conditions?
Methodological Answer:
- Aqueous Stability : Hydrazides hydrolyze in acidic/basic media. Stabilize via lyophilization with cryoprotectants (trehalose) or encapsulation in liposomes. Monitor degradation via 1H NMR tracking of N-H signal loss .
- Oxidative Resistance : The trifluoromethyl group enhances stability, but the hydrazine moiety is oxidation-prone. Add antioxidants (e.g., BHT) or replace air with inert gas during storage. Computational modeling (DFT) predicts vulnerable sites for structural modification (e.g., methyl substituents) .
Q. Q5. How does the electronic influence of the trifluoromethyl group affect the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer: The CF3 group’s strong electron-withdrawing effect activates the carbonyl carbon for nucleophilic attack. Kinetic studies using Hammett plots reveal a ρ value of +2.1, indicating enhanced electrophilicity compared to non-fluorinated analogs. However, steric hindrance from CF3 can reduce reactivity with bulky nucleophiles (e.g., tert-butylamine). Competitive experiments with varying nucleophiles (e.g., aniline vs. glycine) quantify steric vs. electronic contributions .
Data Interpretation and Experimental Design
Q. Q6. How should researchers design experiments to distinguish between direct and indirect mechanisms of action in biological studies?
Methodological Answer:
- Direct Target Engagement : Use pull-down assays with biotinylated probes or surface plasmon resonance (SPR) to measure binding kinetics to putative targets (e.g., enzymes like monoamine oxidase) .
- Indirect Effects : Knockout cell lines (CRISPR) or siRNA silencing of suspected upstream regulators can isolate secondary pathways. For example, if activity persists in MAO-B knockout cells, investigate alternate targets via thermal proteome profiling (TPP) .
Q. Q7. What analytical approaches reconcile discrepancies in crystallographic vs. computational docking data for this compound-protein complexes?
Methodological Answer:
- Crystallographic Artifacts : Crystal packing forces may distort ligand conformations. Compare multiple crystal forms (orthorhombic vs. monoclinic) or use neutron diffraction for hydrogen positioning .
- Docking Adjustments : Incorporate solvent effects (explicit water models) and flexible side-chain algorithms (e.g., Rosetta) to improve pose prediction. Validate with molecular dynamics (MD) simulations tracking ligand-protein RMSD fluctuations .
Safety and Handling
Q. Q8. What precautions are critical for handling this compound given its potential reactivity?
Methodological Answer:
- Thermal Stability : Differential scanning calorimetry (DSC) reveals exothermic decomposition above 150°C. Avoid grinding or heating in confined spaces .
- Hydrazine Toxicity : Use closed systems for synthesis and PPE (nitrile gloves, respirators) to prevent inhalation. Monitor airborne levels with OSHA-approved hydrazine detectors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
